Fmoc-beta-chloro-L-alanine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICWPULFDZCIBU-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101203107 | |
| Record name | 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212651-52-0 | |
| Record name | 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212651-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of Unnatural Amino Acid Derivatives in Peptide Chemistry
Unnatural amino acids (UAAs), also known as non-proteinogenic or non-canonical amino acids, are those not naturally encoded in the genetic code of organisms. nih.gov These amino acids, which can be synthesized or found in nature but not incorporated into proteins, are crucial in medicinal chemistry and drug discovery. nih.govenamine.net Their incorporation into peptide chains can lead to molecules with enhanced stability and novel biological activities. nih.gov
The use of UAAs offers a way to overcome some limitations of natural amino acids. nih.gov For instance, since they are not typically recognized by enzymes, they can confer resistance to proteolytic degradation, a significant advantage in the development of peptide-based drugs. cpcscientific.com UAAs are used to create conformational constraints, act as pharmacologically active ingredients, and build diverse combinatorial libraries for screening. cpcscientific.com The vast array of available UAAs, when combined with appropriate protecting groups, allows for their straightforward integration into custom peptides for a wide range of applications. cpcscientific.com
Significance of Beta Substituted Alanine Derivatives in Bioactive Molecule Design
Beta-substituted alanine (B10760859) derivatives are a class of unnatural amino acids that have garnered considerable interest in the design of bioactive molecules. The substitution at the beta-position of the amino acid can induce specific secondary structures in peptides, which can be crucial for their biological activity. nih.gov This structural modification can lead to the development of peptide analogues with altered conformational preferences and, consequently, modified biological functions. nih.gov
Beta-amino acids, a broader category that includes beta-substituted alanines, are integral components of various naturally occurring, biologically active compounds. mmsl.cz Their derivatives have been explored for a range of therapeutic applications. For example, some have shown potential as antifungal agents, while others have been investigated for neurological disorders. mmsl.cz The chlorine substituent in beta-chloro-L-alanine, for instance, makes the compound a useful intermediate for synthesizing other amino acids and S-linked glycopeptides. researchgate.net Furthermore, the reactivity of the chlorine atom allows for further modifications, such as the formation of cyclic peptides or the introduction of dehydroalanine (B155165) residues. iris-biotech.deiris-biotech.de
Role of Fmoc Protection in Advanced Peptide Synthesis Methodologies
General Strategies for Nα-Fmoc-Amino Acid Derivatization
The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group onto the alpha-amino (Nα) group of amino acids is a fundamental step in modern peptide synthesis. This protective measure prevents unwanted reactions at the amino terminus during peptide chain elongation. The general approach involves the acylation of the amino acid with an activated Fmoc reagent.
Acylation with Fmoc-Protecting Reagents
The selection of the appropriate Fmoc-protecting reagent is crucial for achieving high yields and purity of the desired Nα-Fmoc-amino acid. Several reagents have been developed, each with distinct advantages and potential drawbacks.
9-Fluorenylmethyl chloroformate (Fmoc-Cl) is a commonly used reagent for the introduction of the Fmoc group. The reaction is typically carried out under Schotten-Baumann conditions, which involve an aqueous basic solution. nih.gov However, a significant side reaction under these conditions is the formation of oligomers, which can complicate purification and reduce the yield of the desired product. nih.gov To circumvent this, methods have been developed that utilize Fmoc-Cl under neutral conditions, promoted by activated zinc dust, which has been shown to produce Nα-Fmoc-amino acids in high yield (85-92%) and purity, avoiding the oligomerization side reaction. nih.gov Another strategy to minimize side reactions involves the silylation of the amino acid with a reagent like trimethylsilyl (B98337) chloride prior to the reaction with Fmoc-Cl. google.com The derivatization of amino acids with Fmoc-Cl requires an alkaline pH (≥ 8.0), and borate (B1201080) buffers are often employed to achieve this. oup.comconicet.gov.ar The reaction is generally rapid, and the resulting Fmoc-amino acid derivatives are stable. creative-proteomics.com
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) is another widely employed reagent for Fmoc protection. medchemexpress.com It is known for its increased stability compared to Fmoc-Cl and for reducing the formation of oligopeptide byproducts during the preparation of Fmoc-amino acids. total-synthesis.com The reaction with Fmoc-OSu involves the nucleophilic attack of the amino group on the succinimidyl carbonate, forming a stable amide bond. medchemexpress.com This reagent is effective in selectively protecting the amino groups of amino acids to prevent side reactions during peptide synthesis. medchemexpress.com However, a notable side reaction associated with Fmoc-OSu is the formation of Fmoc-β-Ala-OH as a byproduct through a Lossen rearrangement. researchgate.netresearchgate.net This impurity can be challenging to remove and may necessitate additional purification steps. researchgate.net
To address the side reactions associated with traditional Fmoc reagents, advanced alternatives have been developed. One such reagent is Fmoc-2-mercaptobenzothiazole (Fmoc-2-MBT). This reagent has been proposed to avoid the formation of both Fmoc-dipeptides and tripeptides, which can occur with Fmoc-Cl, as well as the Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH byproducts seen with Fmoc-OSu. researchgate.netnih.govuv.es The use of Fmoc-2-MBT aims to provide a cleaner reaction profile, leading to higher purity of the desired Fmoc-amino acid. uv.es Other advanced reagents include Fmoc-OPhth, designed to prevent the formation of Fmoc-βAla-OH, and oxime-based derivatives like Fmoc-Amox, which have been shown to yield Fmoc-glycine without detectable side reactions. researchgate.net
Stereoselective Synthesis Approaches for Chiral Alanine (B10760859) Derivatives
The synthesis of chiral α-amino acids in an enantiomerically pure form is a significant focus of organic chemistry. lmaleidykla.lt For β-substituted alanines, asymmetric synthesis using chiral reagents or auxiliaries is a primary method. lmaleidykla.lt One established strategy is Schöllkopf's asymmetric α-amino acid synthesis, which utilizes a bislactim ether chiral auxiliary. lmaleidykla.lt This method involves the alkylation of a lithiated chiral auxiliary with a suitable electrophile, proceeding with high diastereoselectivity. lmaleidykla.lt
Solid-Phase Peptide Synthesis (SPPS) Protocols for this compound Integration
This compound is a valuable building block in solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptide chains on a solid support. chemimpex.comresearchgate.net The standard SPPS protocol using the Fmoc/tBu strategy involves several key steps. researchgate.net
The process begins with the swelling of the resin, typically in a solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). nih.govuci.edu The first Fmoc-protected amino acid, in this case, this compound, is then coupled to the resin. ekb.eg Following this, the synthesis proceeds in cycles of deprotection and coupling. The Fmoc group is removed from the N-terminus of the growing peptide chain using a basic solution, most commonly 20% piperidine (B6355638) in DMF. uci.edumdpi.com This exposes a free amine, which is then ready to be coupled with the next activated Fmoc-amino acid in the sequence. uci.edu
Aggregation of the growing peptide chain can be a significant issue in SPPS, particularly with certain sequences, leading to lower yields. ekb.eg To mitigate this, various strategies can be employed, such as using specialized resins or modifying coupling conditions. researchgate.net After the desired peptide sequence has been assembled, the peptide is cleaved from the resin and all side-chain protecting groups are removed in a final deprotection step, often using a strong acid cocktail such as trifluoroacetic acid (TFA). uci.edunih.gov
Resin Loading Optimization Strategies
The esterification of Fmoc-amino acids to hydroxy-functionalized resins like Wang or 2-chlorotrityl chloride (2-Cl Trt) resin is a key focus for optimization. creative-peptides.comresearchgate.net The use of coupling reagents is essential for this process. For sterically hindered amino acids, standard coupling conditions may be insufficient. For instance, Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) has been effectively used to attach sterically demanding Fmoc-α,α-dialkylamino acids to resin supports. peptide.com Another strategy for challenging esterifications, such as with fluorinated amino acids, involves using a diisopropylcarbodiimide (DIC)/HOBt coupling protocol with an equivalent of CuCl₂ to suppress racemization. peptide.com The selection of solvent is also crucial, with low-polarity solvents like dichloromethane (CH₂Cl₂) and tetrahydrofuran (B95107) (THF) often favoring the esterification of hydroxy-functionalized resins. researchgate.net
Table 1: Resin Selection for this compound Loading Data based on general principles of solid-phase peptide synthesis.
| Resin Type | C-Terminal Group | Key Characteristics | Recommended Use Case |
| Wang Resin | Carboxylic Acid | Polystyrene-based; good chemical and mechanical stability. creative-peptides.com | Standard choice for C-terminal acid peptides. creative-peptides.com |
| 2-Chlorotrityl Chloride (2-Cl Trt) Resin | Fully Protected Carboxyl | Acid-sensitive linker allowing for mild cleavage to yield protected peptide fragments. creative-peptides.comrsc.org | Synthesis of fully protected peptide fragments. creative-peptides.com |
| Rink Amide Resin | Amide | TFA-labile linker for the direct synthesis of peptide amides. creative-peptides.compeptide.com | When the desired product is a C-terminal amide. creative-peptides.com |
| PEG-PS Resin | Varies | Polystyrene support grafted with polyethylene (B3416737) glycol; exhibits superior swelling properties in various solvents. creative-peptides.com | Synthesis of long or "difficult" sequences. creative-peptides.com |
Coupling Conditions and Reagents
Once the initial amino acid is loaded, the subsequent incorporation of this compound into a growing peptide chain requires efficient amide bond formation. The chlorinated structure of the amino acid enhances its reactivity, but the beta-substituent can also introduce steric hindrance, making the choice of coupling reagent paramount. chemimpex.com
A variety of coupling reagents are available, each with different activation mechanisms and reactivity levels. For standard couplings, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or the more soluble N,N'-diisopropylcarbodiimide (DIC) are used, typically with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. peptide.com
For more challenging couplings, including those involving sterically hindered residues, aminium/uronium-based reagents are preferred due to their high reactivity and efficiency. peptide.comacs.org Reagents such as HBTU, TBTU, and HATU have been shown to complete coupling reactions in minutes. researchgate.netpeptide.com HATU, in particular, is recognized for its high reactivity and is often employed for difficult sequences to improve coupling efficiency. creative-peptides.compeptide.com The choice of base is also important; a non-nucleophilic tertiary amine like N,N-diisopropylethylamine (DIEA) is commonly used to facilitate the reaction. researchgate.net
Table 2: Comparison of Common Coupling Reagents for Peptide Synthesis This table summarizes general characteristics of coupling reagents applicable to the incorporation of this compound.
| Reagent | Full Name | Class | Key Features |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Highly efficient, fast reactions (~6 mins), low racemization with HOBt. researchgate.netpeptide.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | Very high reactivity, suitable for hindered amino acids and difficult couplings. creative-peptides.comacs.orgpeptide.com |
| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | Byproduct (diisopropylurea) is soluble in common solvents, making it suitable for SPPS. peptide.com |
| BOP-Cl | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | Phosphonium Salt | Effective for coupling sterically hindered amino acids. peptide.comacs.org |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium Salt | High reactivity and water-soluble byproducts, making it a "green chemistry" option. acs.org |
Fmoc Deprotection Chemistries and Kinetic Considerations
The removal of the temporary Fmoc protecting group is a repetitive step in SPPS that must be fast, complete, and free of side reactions. The Fmoc group is base-labile and is typically removed using a solution of a secondary amine, most commonly 20% piperidine in a polar solvent like N,N-dimethylformamide (DMF). rsc.orgresearchgate.netwikipedia.org
The deprotection proceeds via a two-step E1cB (elimination, unimolecular, conjugate base) mechanism. rsc.org A base abstracts the acidic proton on the fluorenyl ring, followed by β-elimination to release the free amine and a highly reactive dibenzofulvene (DBF) intermediate. researchgate.net The secondary amine in the deprotection solution then acts as a scavenger, trapping the DBF to form a stable adduct. researchgate.netwikipedia.org
To address issues like aspartimide formation in sensitive sequences or to use alternatives to the controlled substance piperidine, other deprotection cocktails have been developed. rsc.orgnih.gov A common alternative is the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a strong, non-nucleophilic base. peptide.com Since DBU cannot scavenge the DBF byproduct, it is often used in low concentrations (e.g., 2%) in combination with a nucleophilic scavenger. rsc.orgpeptide.com Another reported alternative is a mixture of 5% piperazine, 1% DBU, and 1% formic acid in DMF. wikipedia.org The addition of acidic modifiers like formic acid or HOBt to deprotection solutions can help suppress side reactions such as aspartimide formation and epimerization. rsc.org
Table 3: Kinetic Data for Fmoc Deprotection under Various Conditions Data based on studies of model systems, illustrating the relative efficiency of different deprotection reagents.
| Deprotection Reagent | Solvent | Half-Life (t₁/₂) | Notes | Citation |
| 20% Piperidine | DMF | ~7 s | The standard and most widely used condition for Fmoc-SPPS. | rsc.org |
| 5% Piperazine + 0.5% DBU | DMF | 12 s | An effective alternative to piperidine. | rsc.org |
| 5% Piperazine + 1% DBU | DMF | 7 s | Kinetic rate comparable to 20% piperidine. | rsc.org |
| 5% Piperazine + 2% DBU | DMF | - | Can lead to increased epimerization with prolonged exposure. | rsc.org |
| DBU (2%) | DMF | - | Effective deprotecting agent, but requires a scavenger for the DBF byproduct. | peptide.com |
Nucleophilic Substitution Reactions of the beta-Chlorine Functionality
The chlorine atom in this compound serves as a good leaving group, facilitating its displacement by a variety of nucleophiles. iris-biotech.de This susceptibility to nucleophilic substitution allows for the introduction of diverse functional groups at the beta-position of the alanine residue. The general mechanism involves the attack of a nucleophile on the beta-carbon, leading to the expulsion of the chloride ion.
Common nucleophiles employed in these reactions include thiols, amines, and alcohols. smolecule.com For instance, reaction with a thiol or selenol can lead to the formation of thioether or selenoether linkages, respectively. nih.govrsc.org These reactions are often carried out under basic conditions to enhance the nucleophilicity of the attacking species. The ability to introduce a wide array of functionalities through nucleophilic substitution makes this compound a valuable tool for creating modified peptides with unique structural and biological properties. chemimpex.com
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Product | Significance |
| Thiol (R-SH) | Thioether-containing amino acid | Introduction of sulfur-containing side chains, useful for creating disulfide bond mimics and other modifications. rsc.org |
| Selenol (R-SeH) | Selenoether-containing amino acid | Formation of selenolanthionine bridges for peptide cyclization. wiley.com |
| Amine (R-NH2) | Diamino acid derivative | Synthesis of peptides with modified backbones and side chains. smolecule.com |
| Alcohol (R-OH) | Ether-containing amino acid | Creation of novel amino acid analogs with altered polarity and hydrogen bonding capabilities. smolecule.com |
Elimination Reactions Leading to alpha,beta-Dehydroalanine Formation
One of the most significant reactions of this compound is its ability to undergo elimination to form the unsaturated amino acid, alpha,beta-dehydroalanine (Dha). iris-biotech.deiris-biotech.deiris-biotech.de This reaction is of great interest as dehydroalanine (B155165) is a component of several naturally occurring bioactive peptides and serves as a key intermediate for further chemical modifications. wikipedia.orgnih.gov
Mechanisms of alpha,beta-Dehydroamino Acid Generation
The formation of dehydroalanine from this compound typically proceeds through a base-catalyzed elimination mechanism. The presence of a base facilitates the removal of the acidic alpha-proton and the beta-chlorine atom. This can occur via an E2 (bimolecular elimination) or an E1cb (unimolecular elimination via conjugate base) mechanism, depending on the reaction conditions and the substrate.
In the context of peptide synthesis, the piperidine used for Fmoc deprotection can also induce this elimination as a side reaction. thieme-connect.com The resulting dehydroalanine residue is an electrophilic Michael acceptor, making it susceptible to nucleophilic attack. wikipedia.org
Controlled Generation of Dehydroalanine Units within Peptide Sequences
The controlled introduction of dehydroalanine into peptide sequences is a valuable strategy for creating peptides with modified structures and enhanced biological activities. acs.org this compound serves as a stable precursor that can be incorporated into a peptide chain using standard solid-phase peptide synthesis (SPPS) protocols. chemimpex.comnih.gov The subsequent elimination to form dehydroalanine can then be induced at a desired stage.
Careful selection of the base and reaction conditions is crucial to control the elimination process and avoid unwanted side reactions. researchgate.net For instance, milder bases can be used to selectively induce elimination without affecting other sensitive functional groups in the peptide. This controlled generation allows for the site-specific installation of dehydroalanine residues, which can then be used as handles for further modifications, such as the formation of lanthionine (B1674491) bridges or the introduction of other functionalities via Michael addition. wikipedia.orgnih.gov
Intramolecular Cyclization Pathways (e.g., Cyclic Peptide Ring Closure)
The reactivity of the beta-chloro group in this compound can be harnessed for the synthesis of cyclic peptides. iris-biotech.deiris-biotech.deiris-biotech.de Intramolecular cyclization can be achieved by reacting the beta-chloroalanine residue with a nucleophilic side chain located elsewhere in the peptide sequence. This reaction forms a covalent bridge, resulting in a cyclic peptide structure. Cyclic peptides are of significant interest in drug discovery due to their increased stability and often enhanced biological activity compared to their linear counterparts. lu.se
A common strategy involves the intramolecular reaction between a beta-chloroalanine residue and a cysteine or selenocysteine (B57510) residue within the same peptide chain. wiley.com The thiol or selenol group of the cysteine or selenocysteine acts as the nucleophile, attacking the beta-carbon of the chloroalanine and displacing the chloride to form a thioether (lanthionine) or selenoether (selenolanthionine) bridge, respectively. rsc.orgwiley.com This method provides a powerful tool for creating constrained peptide structures with defined conformations. However, the efficiency of the cyclization can be influenced by factors such as ring size and the flexibility of the peptide backbone. wiley.com
Biochemical Roles of Related Alanine Analogs through the beta-Chloro Moiety
While this compound is primarily a synthetic building block, its deprotected form, beta-chloro-L-alanine, exhibits significant biological activity, largely due to the reactivity of the beta-chloro group. medchemexpress.comtargetmol.comglpbio.com
Inhibition of Specific Enzymes by beta-Chloro-L-alanine
Beta-chloro-L-alanine is known to be an inhibitor of several enzymes, particularly those involved in amino acid metabolism. medchemexpress.comtargetmol.comglpbio.com Its inhibitory action often involves the covalent modification of the enzyme's active site. The chloro group can react with nucleophilic residues, such as the pyridoxal (B1214274) phosphate (B84403) cofactor or amino acid side chains within the active site, leading to irreversible inactivation of the enzyme. smolecule.com
A prominent example is the inhibition of alanine racemase, an enzyme crucial for bacterial cell wall synthesis. smolecule.comnih.gov By inactivating this enzyme, beta-chloro-L-alanine disrupts bacterial growth, highlighting its potential as an antibacterial agent. smolecule.comtargetmol.com It also inhibits other enzymes such as threonine deaminase and L-aspartate-decarboxylase. medchemexpress.comglpbio.com
Table 2: Enzymes Inhibited by beta-Chloro-L-alanine
| Enzyme | Function | Consequence of Inhibition |
| Alanine Racemase | Interconversion of L-alanine and D-alanine | Disruption of bacterial cell wall synthesis. smolecule.commedchemexpress.comtargetmol.com |
| Threonine Deaminase | Catalyzes the deamination of threonine | Interference with amino acid metabolism. medchemexpress.comglpbio.com |
| L-aspartate-β-decarboxylase | Converts L-aspartate to L-alanine | Inhibition of amino acid biosynthesis. glpbio.com |
| Branched-chain amino acid transaminase | Involved in the synthesis of branched-chain amino acids | Requirement of isoleucine and valine for growth in some bacteria. medchemexpress.comglpbio.com |
Mechanisms of Enzyme Inactivation (e.g., Threonine Deaminase, Alanine Racemase)
The inactivation of pyridoxal phosphate (PLP)-dependent enzymes like threonine deaminase and alanine racemase by β-chloro-L-alanine follows a well-characterized "suicide inhibition" or "mechanism-based inactivation" pathway. This process involves the enzyme's own catalytic mechanism converting the inhibitor into a reactive species that covalently modifies and inactivates the enzyme.
General Mechanism of Inactivation:
Formation of an External Aldimine: The inactivation process is initiated by the formation of a Schiff base (an external aldimine) between the free amino group of β-chloro-L-alanine and the PLP cofactor, which is covalently bound to a lysine (B10760008) residue in the enzyme's active site as an internal aldimine. This transaldimination reaction is a common first step in the catalytic cycle of many PLP-dependent enzymes.
α-Proton Abstraction and β-Elimination: The enzyme's catalytic base abstracts the α-proton from the bound inhibitor. This is followed by the elimination of the β-chloro group.
Formation of a Reactive Intermediate: The elimination of the chloride ion results in the formation of a highly electrophilic 2-aminoacrylate intermediate, still bound to the PLP cofactor.
Covalent Modification of the Enzyme: This reactive intermediate is then susceptible to nucleophilic attack by an active site residue. In the case of many PLP-dependent enzymes, a common mechanism involves the attack of the active site lysine residue that was initially bound to PLP. This attack can occur on the PLP-aminoacrylate adduct, leading to the irreversible covalent modification of the enzyme and rendering it inactive. nih.govmedchemexpress.com
Inactivation of Threonine Deaminase:
Threonine deaminase, a PLP-dependent enzyme that catalyzes the deamination of threonine to α-ketobutyrate, is a known target of β-chloro-L-alanine. medchemexpress.comglpbio.com The inactivation mechanism follows the general pathway described above, leading to the covalent modification of the enzyme's active site and the cessation of its catalytic activity.
Inactivation of Alanine Racemase:
Alanine racemase is a crucial bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine, the latter being an essential component of the bacterial cell wall. nih.govsmolecule.com Its inactivation by β-chloro-L-alanine represents a promising strategy for the development of novel antibacterial agents. nih.govsmolecule.com Studies have shown that β-chloro-L-alanine acts as a time-dependent inactivator of alanine racemase. nih.gov The mechanism involves the enzymatic release of β-chloro-L-alanine, which then proceeds through the formation of the reactive 2-aminoacrylate intermediate within the active site, leading to irreversible inhibition. nih.gov
Data on Enzyme Inhibition by β-Chloro-L-alanine
While specific kinetic data for the inhibition of threonine deaminase and alanine racemase by Fmoc-β-chloro-L-alanine is not available in the literature due to the necessity of deprotection for activity, the inhibitory properties of the active compound, β-chloro-L-alanine, are documented.
| Enzyme | Inhibitor | Type of Inhibition | General Mechanistic Finding |
|---|---|---|---|
| Threonine Deaminase | β-Chloro-L-alanine | Irreversible/Suicide Inhibition | Inhibits by forming a reactive intermediate that covalently modifies the enzyme. medchemexpress.comglpbio.com |
| Alanine Racemase | β-Chloro-L-alanine | Irreversible/Time-Dependent | Inactivates through covalent modification via a 2-aminoacrylate intermediate. nih.govsmolecule.com |
Applications in Peptide and Protein Sciences
Construction of Complex Peptide and Protein Architectures
The ability to introduce specific modifications into peptides and proteins is crucial for understanding their function and for developing new therapeutic agents. Fmoc-beta-chloro-L-alanine serves as a key intermediate for creating these complex structures. scbt.com
Researchers utilize this compound to synthesize peptides with modified backbones or side chains. chemimpex.com These modifications can be designed to probe protein-protein interactions, investigate enzyme mechanisms, or enhance the biological activity and stability of peptides. chemimpex.comsmolecule.com For instance, the incorporation of β-amino acids, which can be accessed through derivatives of this compound, has been shown to modulate the conformation and proteolytic susceptibility of native peptides. acs.org This allows for the creation of peptide analogs with tailored properties for specific biological investigations. acs.org
The introduction of chloro-substituted residues can also be used to create peptides with enhanced biological activity. smolecule.com For example, β-chloro-L-alanine has been shown to inhibit certain bacterial enzymes, making it a target for the development of novel antibacterial agents. medchemexpress.comnih.gov
The versatility of this compound makes it a valuable tool in the development of peptide-based drugs. chemimpex.com Peptides often suffer from poor stability and bioavailability, which can be improved through chemical modifications. nih.gov By incorporating this compound into a peptide sequence, chemists can introduce functionalities that enhance the drug-like properties of the molecule. nih.gov
One important application is the synthesis of cyclic peptides. iris-biotech.de Cyclization can improve a peptide's resistance to degradation by proteases and lock it into a bioactive conformation. The beta-chloro group can be used as a reactive handle to form a cyclic structure, for example, through reaction with a nucleophilic side chain elsewhere in the peptide. iris-biotech.dethieme-connect.com
Bioconjugation Strategies Utilizing the beta-Chloro Functionality
Bioconjugation is the process of chemically linking two biomolecules together. This compound provides a convenient starting point for various bioconjugation strategies. chemimpex.com
The reactive nature of the beta-chloro group allows for the attachment of peptides and proteins to various surfaces, such as those used in diagnostic arrays or biosensors. chemimpex.com This is essential for a wide range of applications, including immunoassays and in vitro cellular labeling. rsc.org Similarly, fluorescent probes or other reporter molecules can be attached to peptides containing a beta-chloro-alanine residue, enabling researchers to track their localization and interactions within a biological system. chemimpex.comresearchgate.net
A key application of this compound is its conversion to a dehydroalanine (B155165) (Dha) residue within a peptide or protein. iris-biotech.de This is typically achieved through a base-induced elimination reaction. google.com Dehydroalanine is a highly reactive α,β-unsaturated amino acid that can serve as a chemical handle for a variety of subsequent modifications. rsc.orgresearchgate.net
This "tag-and-modify" approach allows for site-selective protein modification. google.com For example, a dehydroalanine residue can react with thiol-containing molecules, such as cysteine or glutathione, to form stable thioether linkages. nih.govnih.gov This strategy has been used for protein labeling, crosslinking, and the introduction of post-translational modifications. researchgate.netnih.gov While this method is powerful, it is important to note that the formation of the dehydroalanine intermediate can lead to a loss of stereochemistry at the α-carbon, potentially resulting in a mixture of D- and L-isomers upon subsequent addition reactions. google.comresearchgate.net
Development of Customizable Peptide Libraries for High-Throughput Screening
Peptide libraries are large collections of different peptide sequences that can be screened to identify molecules with a desired activity, such as binding to a specific target or inhibiting an enzyme. jpt.com this compound, and its derivatives like Fmoc-β-alanine, are valuable tools for creating diverse and customizable peptide libraries. chemimpex.comchemimpex.com
The ability to introduce modifications at the beta-chloro position allows for the generation of a wide range of peptide analogs from a single parent sequence. chemimpex.com This diversity increases the chances of finding a "hit" during a high-throughput screening campaign. For instance, a library of peptides containing dehydroalanine at a specific position could be synthesized and then reacted with a panel of different nucleophiles to generate a large and diverse set of modified peptides for screening. nih.gov This approach facilitates the rapid discovery of new therapeutic leads and research tools. chemimpex.com
Probing Protein-Protein and Protein-Ligand Interactions
This compound is a valuable tool for elucidating the intricacies of molecular recognition events in biological systems. Its utility in this area stems from the reactive nature of the β-chloro substituent. By incorporating this non-canonical amino acid into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS), researchers can create sophisticated probes designed to interact with specific protein targets. chemimpex.com
The underlying principle involves using the peptide containing β-chloro-L-alanine as a bait molecule. The chloroalkane side chain functions as a mild electrophile, capable of reacting with nucleophilic amino acid residues located at a protein's binding site. This reaction results in the formation of a stable, covalent bond between the peptide probe and its target protein.
Key applications of this methodology include:
Covalent Labeling and Active Site Mapping: Once a peptide probe binds to its target, the proximity of the chloro-alanine residue to nucleophilic residues in the binding pocket facilitates a covalent linkage. Subsequent enzymatic or chemical cleavage of the protein and analysis by mass spectrometry can precisely identify the amino acid residue that formed the bond, thereby mapping the binding interface.
Irreversible Inhibition: In cases where the target is an enzyme, the covalent modification of an active site residue, such as a cysteine or histidine, can lead to irreversible inhibition. This makes this compound a useful building block for designing potent and specific enzyme inhibitors.
Cross-linking Studies: When used in peptides designed to mimic protein interaction domains, β-chloro-L-alanine can be used to covalently trap and identify binding partners. If a protein-protein interaction occurs, the reactive group can cross-link the two proteins, allowing for the isolation and identification of the interacting partner.
The specific nucleophilic amino acid residues that are most likely to react with the chloro-alanine side chain are those with available lone pairs of electrons, such as the thiol group of cysteine, the imidazole (B134444) ring of histidine, and the epsilon-amino group of lysine (B10760008).
Table 1: Nucleophilic Amino Acid Residues Reactive with β-Chloro-L-alanine
| Amino Acid | Side Chain Functional Group | Reactivity |
|---|---|---|
| Cysteine | Thiol (-SH) | High |
| Histidine | Imidazole | Moderate |
| Lysine | Epsilon-amino (-NH₂) | Moderate |
Incorporation into Peptide Thioesters for Native Chemical Ligation Approaches
Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the assembly of large proteins from smaller, unprotected peptide fragments. A critical requirement for NCL is the use of a peptide segment with a C-terminal thioester, which reacts with another peptide that has an N-terminal cysteine residue to form a native peptide bond. mdpi.comcore.ac.uk However, the synthesis of peptide thioesters, particularly using the popular and milder Fmoc-SPPS chemistry, presents significant challenges because the thioester linkage is often unstable under the basic conditions required for Fmoc group removal. nih.gov
This compound emerges as a strategic precursor that can circumvent these difficulties. Its value lies in introducing a stable, yet reactive, functional group into the peptide chain that can be converted into a ligation-competent moiety post-synthesis. The chlorine atom is a good leaving group, making the side chain susceptible to nucleophilic substitution. iris-biotech.de
One of the most powerful applications is in the synthesis of selenocysteine-containing peptides for selenoligation, a variation of NCL. Selenocysteine (B57510) ligates much more rapidly than cysteine, which can be advantageous. raineslab.com A well-established procedure involves synthesizing a peptide containing β-chloro-L-alanine and then converting it to selenocysteine. For instance, the un-protected precursor, β-chloro-L-alanine, is known to react with disodium (B8443419) diselenide (Na₂Se₂) to form selenocystine, the oxidized dimer of selenocysteine. raineslab.com By incorporating this compound into a peptide, a similar post-synthetic modification strategy can be employed to generate a C-terminal selenocysteine residue required for NCL.
Furthermore, the reactivity of the chloro group can be harnessed to generate other useful structures. For example, under basic conditions, it can undergo elimination to form dehydroalanine (Dha). iris-biotech.de Dehydroalanine is a versatile Michael acceptor that can be used in various peptide modification and ligation strategies, further expanding the utility of this compound as a synthetic building block. This indirect approach allows for the assembly of the full peptide backbone under standard Fmoc conditions, with the crucial reactive handle for ligation being generated in a subsequent step.
Table 2: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 212651-52-0 | scbt.com |
| Molecular Formula | C₁₈H₁₆ClNO₄ | scbt.com |
| Molecular Weight | 345.79 g/mol | scbt.com |
| Appearance | White solid | chemimpex.com |
| Purity | ≥98% (HPLC) | chemimpex.com |
| Key Feature | Fmoc-protected amino group; reactive β-chloro side chain | chemimpex.com |
Challenges and Advancements in Fmoc Based Peptide Synthesis Utilizing Chloroalanine Derivatives
Purity Control and Impurity Formation During Fmoc-Amino Acid Preparation
The quality of the final synthetic peptide is directly dependent on the purity of the Fmoc-amino acid building blocks used in its assembly. semanticscholar.orgnih.gov During the preparation of these essential starting materials, several side reactions can occur, leading to the formation of impurities that can compromise the fidelity and yield of the peptide synthesis. wiley.com
Formation of Fmoc-beta-alanine (Fmoc-beta-Ala-OH) and Fmoc-beta-Ala-Xaa-OH Impurities
A significant and once-unrecognized issue in the preparation of Fmoc-amino acids is the formation of β-alanine-related impurities. nih.gov These impurities primarily manifest as Fmoc-β-Ala-OH and the dipeptide Fmoc-β-Ala-Xaa-OH (where Xaa is the intended amino acid). semanticscholar.orgnih.govwiley.comnih.gov The presence of these contaminants has been identified as a general problem, affecting various Fmoc-amino acid derivatives. nih.gov For instance, during the manufacturing of a peptide drug, an unexpected impurity was identified as a β-Ala insertion mutant, which was traced back to contamination of the Fmoc-Ala-OH raw material with Fmoc-beta-Ala-Ala-OH. nih.gov Similar contamination has been found in other derivatives, such as Fmoc-Arg(Pbf)-OH. nih.gov The source of these impurities is not the amino acid itself, but the reagent commonly used to introduce the Fmoc protecting group. nih.gov
Mechanistic Understanding of Impurity Generation (e.g., Lossen-type Rearrangement)
The formation of Fmoc-β-alanine impurities is a direct consequence of the chemistry of the protecting agent, particularly N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). nih.govwiley.comnih.govresearchgate.net The mechanism involves a series of deprotonation and elimination steps, with a Lossen-type rearrangement as the key transformation. nih.govresearchgate.netcore.ac.uk This rearrangement occurs within the Fmoc-OSu reagent itself during the amino acid protection reaction, converting the succinimide (B58015) portion into a β-alanine structure that subsequently becomes Fmoc-protected. nih.govresearchgate.net This process can generate not only Fmoc-β-Ala-OH but also its activated succinimide ester, which can then react with the free amino acid (Xaa) in the mixture to form the dipeptide impurity Fmoc-β-Ala-Xaa-OH. core.ac.uk
Impact of Impurities on Peptide Assembly Fidelity and Overall Yield
The presence of β-alanine-related impurities in Fmoc-amino acid stocks has a direct and detrimental effect on the outcome of solid-phase peptide synthesis. sigmaaldrich.com Because these impurities possess a reactive N-Fmoc group, they are readily incorporated into the growing peptide chain during the coupling steps. nih.govwiley.com
The incorporation of these impurities leads to significant heterogeneity in the final product:
Fmoc-β-Ala-OH contamination can lead to the insertion of a β-alanine residue instead of the desired amino acid. sigmaaldrich.com
Fmoc-β-Ala-Xaa-OH contamination results in the insertion of an extra β-alanine residue, creating a "+ β-Ala" insertion mutant of the target peptide. nih.govsigmaaldrich.com
| Impurity | Origin | Mechanism | Impact on Peptide Synthesis |
|---|---|---|---|
| Fmoc-β-Ala-OH | Side reaction involving the Fmoc-OSu reagent. nih.gov | Lossen-type rearrangement of the succinimide moiety. nih.govresearchgate.net | Incorporated into the peptide chain, causing substitution of the target amino acid with β-alanine. sigmaaldrich.com |
| Fmoc-β-Ala-Xaa-OH | Reaction of activated Fmoc-β-Ala with the target amino acid (Xaa). core.ac.uk | Coupling of the target amino acid to the rearranged Fmoc-β-Ala structure. nih.gov | Incorporated as a dipeptide, leading to insertion of an unwanted β-alanine residue. nih.govsigmaaldrich.com |
Aspartimide Formation in Aspartic Acid-Containing Peptide Sequences
One of the most serious and persistent side reactions in Fmoc-based SPPS is the formation of aspartimide. nih.govwiley.com This issue arises when peptide sequences containing aspartic acid (Asp) are exposed to the basic conditions required for Fmoc group removal, typically with piperidine (B6355638). wiley.comiris-biotech.de The side reaction is particularly prevalent in Asp-Xaa motifs where Xaa is an amino acid like glycine, asparagine, or arginine. iris-biotech.de
The process begins with the cyclization of the aspartic acid side chain, where the backbone nitrogen atom attacks the side-chain carbonyl group, forming a five-membered succinimide ring (the aspartimide). iris-biotech.de This cyclic intermediate is unstable and can lead to several undesired products. sigmaaldrich.com The aspartimide ring can be opened by nucleophiles such as water or piperidine, resulting in a mixture of by-products that are often difficult to separate from the target peptide. nih.goviris-biotech.de
These by-products can include:
α- and β-aspartyl peptides: Hydrolysis of the aspartimide ring can regenerate the α-aspartyl linkage or form the isomeric β-aspartyl peptide. nih.govsigmaaldrich.com
Epimerized peptides: The α-carbon of the aspartimide intermediate is prone to racemization, leading to the formation of D-aspartyl peptides, which have the same mass as the target peptide and are often chromatographically inseparable. iris-biotech.desigmaaldrich.com
Piperidide adducts: The piperidine used for deprotection can also open the aspartimide ring, forming α- and β-piperidide adducts. iris-biotech.de
The formation of these various by-products significantly reduces the yield of the desired peptide and complicates the purification process, sometimes rendering sequences inaccessible. iris-biotech.de
| By-product | Formation Pathway | Challenge in Purification |
|---|---|---|
| D/L-β-Aspartyl Peptide | Ring-opening of the aspartimide intermediate at the β-carbonyl position. iris-biotech.desigmaaldrich.com | Often co-elutes with the target α-aspartyl peptide, making separation extremely difficult. sigmaaldrich.com |
| D-α-Aspartyl Peptide (Epimerized) | Racemization at the α-carbon followed by ring-opening at the α-carbonyl position. iris-biotech.de | Has the same mass and similar retention time as the target peptide, making it hard to detect and remove. sigmaaldrich.com |
| D/L-α/β-Piperidides | Nucleophilic attack by piperidine on the aspartimide ring. iris-biotech.de | Adds mass to the peptide, but can still present purification challenges depending on the sequence. |
Aggregation Phenomena during Solid-Phase Peptide Synthesis
During SPPS, the growing peptide chains are covalently attached to an insoluble resin support. As the chains elongate, they can self-associate through intermolecular hydrogen bonds, leading to the formation of aggregated structures. peptide.comnih.gov This aggregation is a primary cause of sequence-dependent difficulties in peptide synthesis. nih.govsigmaaldrich.com
Aggregation is particularly common in peptides containing stretches of hydrophobic amino acids such as Alanine (B10760859), Valine, and Isoleucine. sigmaaldrich.comekb.eg The formation of stable secondary structures, like β-sheets, between resin-bound peptide chains can render the reactive N-terminus of the peptide inaccessible. ekb.eg This leads to a number of problems, including:
Incomplete coupling reactions: The incoming activated Fmoc-amino acid cannot reach the sterically hindered amino group of the aggregated peptide chain. peptide.com
Slow or incomplete Fmoc deprotection: The piperidine base cannot efficiently access the Fmoc group to remove it. peptide.com
Physical changes to the resin: The resin beads may fail to swell properly or may shrink, which is a physical indicator of on-resin aggregation. peptide.comsigmaaldrich.com
These issues result in lower yields and the generation of deletion sequences (peptides missing one or more amino acids), which complicates the final purification. ekb.eg Predicting which sequences will aggregate is challenging, making it a persistent problem in the synthesis of long or hydrophobic peptides. nih.govchemrxiv.org
Advancements in Orthogonal Protecting Group Strategies within Fmoc/tBu Chemistry
The success of SPPS relies on the concept of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. iris-biotech.debiosynth.com The most common strategy in modern peptide synthesis is the Fmoc/tBu approach. iris-biotech.deacs.org In this scheme, the temporary Nα-amino group protection is provided by the base-labile Fmoc group, while semi-permanent side-chain protection is achieved using acid-labile groups, predominantly based on tert-butyl (tBu). biosynth.comresearchgate.net
Advancements in this field focus on developing new protecting groups and strategies to overcome the challenges outlined previously, such as aspartimide formation and aggregation. These advancements provide chemists with a more robust toolbox for synthesizing difficult peptide sequences.
Key areas of advancement include:
Novel Side-Chain Protection for Aspartic Acid: To mitigate aspartimide formation, researchers have developed alternative side-chain protecting groups for Asp that are more stable or sterically hindering. For example, the 2-phenylisopropyl (O-2-PhiPr) ester provides significant protection against aspartimide formation and is removable with very dilute acid. sigmaaldrich.com
Backbone Protection: Another effective strategy is the temporary protection of a backbone amide nitrogen atom. Incorporating groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can disrupt the hydrogen bonding patterns that lead to aggregation. peptide.com These groups are particularly useful when placed on the nitrogen of an amino acid preceding an aggregation-prone or aspartimide-susceptible sequence. peptide.comsigmaaldrich.com These protecting groups are typically removed during the final acid cleavage from the resin. peptide.com
Expansion of Orthogonal Sets: For the synthesis of more complex structures like branched or cyclic peptides, additional levels of orthogonality are required. acs.org This has led to the development of protecting groups that are cleaved under unique conditions, such as the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups, or the allyl-based (All) groups removable by palladium catalysis. researchgate.netsigmaaldrich.com These allow for selective deprotection and modification of specific sites on the peptide while it is still attached to the resin.
| Protecting Group | Protected Functionality | Typical Cleavage Condition | Orthogonal To |
|---|---|---|---|
| Fmoc | α-Amino group | 20% Piperidine in DMF (Base) | tBu, Trt, Boc, All, Dde/ivDde |
| tBu (tert-Butyl) | Asp/Glu/Ser/Thr/Tyr side chain | 95% TFA (Strong Acid) | Fmoc, All, Dde/ivDde |
| Trt (Trityl) | Asn/Gln/Cys/His side chain | TFA (Acid) | Fmoc, All, Dde/ivDde |
| Dde / ivDde | Lys/Orn side-chain amino group | 2% Hydrazine in DMF | Fmoc, tBu, All |
| All (Allyl) / Alloc (Allyloxycarbonyl) | Carboxyl, hydroxyl, or amino groups | Pd(0) catalyst | Fmoc, tBu, Dde/ivDde |
Green Chemistry Approaches in Peptide Synthesis Relevant to Fmoc-beta-chloro-L-alanine
The production of peptides, including those containing specialized amino acids like this compound, has historically been associated with significant environmental challenges. Traditional Solid-Phase Peptide Synthesis (SPPS), particularly using the Fmoc/tBu strategy, relies heavily on large volumes of hazardous solvents and excess reagents, resulting in a low process mass intensity and the generation of substantial chemical waste. researchoutreach.orgacs.orgspinchem.com In response to growing environmental regulations and a collective push towards sustainability, significant efforts have been made to develop "greener" methodologies for peptide synthesis. researchgate.netnih.gov These advancements, while broadly applicable to Fmoc-based SPPS, are directly relevant to the synthesis of peptides incorporating chloroalanine derivatives.
The core of green chemistry in peptide synthesis revolves around several key areas: the replacement of hazardous solvents, reduction of waste through process optimization, and improvement of atom economy.
Sustainable Solvent Replacement
A primary focus of green peptide chemistry is the substitution of commonly used polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). researchoutreach.orgresearchgate.net These solvents are flagged for their toxicity and environmental impact. researchoutreach.org Research has identified several more benign alternatives that can be used in both coupling and deprotection steps. acs.orgiris-biotech.de An ideal green solvent must effectively swell the solid-phase resin, dissolve the amino acid derivatives and reagents, and facilitate efficient reactions. acs.orgchemrxiv.org
Several greener solvents have shown promise in SPPS protocols. biotage.com For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been successfully used for the SPPS of a pentapeptide on a ChemMatrix resin. acs.orgbiotage.com Other viable options include cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and propylene (B89431) carbonate (PC). acs.orgresearchgate.netbiotage.com Studies have shown that while no single solvent is a universal replacement for DMF, various alternatives or mixtures can be effective depending on the specific peptide sequence and resin used. researchoutreach.orgbiotage.com For example, a mixture of ethyl acetate (B1210297) (EtOAc) and acetonitrile (B52724) (MeCN) has been proposed as a greener and cost-effective medium for attaching the first amino acid to certain resins, replacing DCM or DMF. iris-biotech.de
The selection of a solvent is critical, as it impacts everything from resin swelling to reaction efficiency. The table below summarizes key properties of common hazardous solvents and their greener alternatives.
| Solvent Name | Abbreviation | Classification | Key Considerations in Peptide Synthesis |
| N,N-Dimethylformamide | DMF | Undesirable | High resin swelling capacity, good solubility for reagents, but reprotoxic. researchoutreach.orgiris-biotech.de |
| N-Methyl-2-pyrrolidone | NMP | Undesirable | Similar properties to DMF, often used interchangeably, but also has toxicity concerns. researchoutreach.orgiris-biotech.de |
| Dichloromethane | DCM | Undesirable | Commonly used for resin loading and washing, but is a suspected carcinogen. researchoutreach.orgresearchgate.net |
| 2-Methyltetrahydrofuran | 2-MeTHF | Preferred/Usable | A bio-based solvent; shows good performance, especially with ChemMatrix resins, but Fmoc removal may require optimization. acs.orgbiotage.com |
| Cyclopentyl Methyl Ether | CPME | Preferred/Usable | Lower toxicity than DMF/NMP, but deprotection steps can be sensitive to this solvent. biotage.com |
| γ-Valerolactone | GVL | Preferred/Usable | A bio-derived solvent, has been used as a replacement for DMF. acs.orgnih.gov |
| Propylene Carbonate | PC | Preferred/Usable | Shown to be a viable green replacement for DMF and DCM in both solution- and solid-phase synthesis. researchgate.net |
| Ethyl Acetate | EtOAc | Preferred | Considered a green solvent, often used in mixtures for specific steps like resin loading. iris-biotech.de |
Waste Reduction and Process Intensification
Beyond solvent substitution, significant advancements have been made in redesigning the SPPS workflow to minimize waste. Standard protocols involve numerous washing steps after both coupling and deprotection, which account for the vast majority of solvent consumption. peptide.com
One innovative approach is the "in situ" Fmoc removal, where the deprotection base (e.g., piperidine) is added directly to the coupling reaction mixture once the coupling is complete. peptide.com This strategy can eliminate the intermediate washing step, significantly reducing solvent usage. peptide.com
Improving Atom Economy
While specific studies focusing exclusively on the green synthesis of this compound-containing peptides are not extensively detailed in current literature, the broader advancements in greening Fmoc-based SPPS are entirely relevant. The adoption of sustainable solvents, waste-reducing process workflows, and more atom-economical reagent strategies are crucial for the environmentally responsible synthesis of any peptide, including those modified with chloroalanine residues.
Analytical Methodologies for Characterization and Purity Assessment in Research
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of Fmoc-beta-chloro-L-alanine and for monitoring the progress of peptide synthesis reactions. Its high resolution makes it ideal for separating the target compound from closely related impurities. hplc.eu
Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the most common method used to determine the chemical purity of Fmoc-amino acids. researchgate.net Commercial suppliers often guarantee a purity of ≥98% for this compound as determined by HPLC. chemimpex.comiris-biotech.de For standard Fmoc-amino acids, specifications for HPLC purity can be as high as ≥99%, with specific impurities like β-alanine derivatives and dipeptides limited to ≤0.1%. sigmaaldrich.com The analysis typically involves a C18 column with a gradient elution system using water and acetonitrile (B52724), often with an ion-pairing agent like trifluoroacetic acid (TFA) to ensure sharp peaks. hplc.eu
Enantiomeric Purity: The stereochemical integrity of this compound is critical, as the presence of the D-enantiomer can lead to undesired diastereomeric peptides with altered biological activities. Chiral HPLC is employed to resolve and quantify the enantiomers. This is typically achieved using chiral stationary phases (CSPs), such as those based on polysaccharides like cellulose (B213188) or amylose. researchgate.netphenomenex.com These methods are highly sensitive and can achieve enantiomeric excess (ee) values of ≥99.8% for many standard Fmoc-amino acids. phenomenex.commerckmillipore.com
Reaction Monitoring: During solid-phase peptide synthesis (SPPS), RP-HPLC is used to monitor the efficiency of both the coupling of this compound to the growing peptide chain and the subsequent removal of side-chain protecting groups. hplc.euuci.edu By analyzing small cleaved samples from the resin, researchers can confirm the successful incorporation of the amino acid and optimize reaction conditions to maximize yield and purity. hplc.eu
| Parameter | Typical Condition/Value | Purpose |
|---|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) | Chemical Purity Assessment |
| Stationary Phase | C18 Silica | Separation of nonpolar to moderately polar compounds |
| Mobile Phase | Gradient of Water/Acetonitrile + 0.1% TFA | Elution of analytes |
| Detection | UV Absorbance (e.g., 220 nm, 265 nm) | Quantification of peptide bonds and Fmoc group |
| Chiral Analysis | Polysaccharide-based Chiral Stationary Phase | Enantiomeric Purity Assessment |
| Purity Specification | ≥98% (Chemical); ≥99.8% (Enantiomeric) | Quality control standard chemimpex.comiris-biotech.dephenomenex.com |
Mass Spectrometry (MS) Applications for Compound and Peptide Characterization
Mass spectrometry is a powerful technique used to confirm the identity of this compound and to characterize peptides into which it has been incorporated. It provides precise mass information that is crucial for verifying molecular structure.
Compound Characterization: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common MS techniques used for amino acid derivatives. creative-proteomics.comcreative-proteomics.com For this compound, MS is used to confirm its molecular weight. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern in the mass spectrum; chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. libretexts.org This results in two molecular ion peaks ([M+H]⁺ and [M+H+2]⁺) separated by two mass units with a 3:1 intensity ratio, providing unambiguous confirmation of a monochlorinated compound. libretexts.org High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement. nih.gov
Peptide Characterization: Once this compound is incorporated into a peptide, MS is essential for verifying the final product. creative-proteomics.com It confirms that the peptide has the correct mass, accounting for the mass of the modified residue. Tandem mass spectrometry (MS/MS) is employed for de novo sequencing or to confirm the peptide sequence. nih.govmetwarebio.commtoz-biolabs.com In an MS/MS experiment, a specific peptide ion is selected and fragmented. The resulting fragment ions (typically b- and y-ions) provide sequence information. The mass shift in fragment ions containing the beta-chloro-alanine residue allows for the precise localization of this unnatural amino acid within the peptide chain. nih.gov
| Property | Value/Information |
|---|---|
| Molecular Formula | C₁₈H₁₆ClNO₄ nih.gov |
| Molecular Weight | 345.8 g/mol nih.gov |
| Monoisotopic Mass | 345.0768 Da |
| Key MS Feature | Isotopic pattern showing peaks at M and M+2 in a ~3:1 ratio, confirming the presence of one chlorine atom. libretexts.org |
| Peptide Analysis Technique | Tandem Mass Spectrometry (MS/MS) nih.govmetwarebio.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum would show characteristic signals for the aromatic protons of the fluorenyl group (typically between 7.3 and 7.9 ppm), the aliphatic protons of the Fmoc CH and CH₂ groups (around 4.2-4.5 ppm), and the protons of the alanine (B10760859) backbone. The α-proton (CH) would appear as a multiplet, and its chemical shift would be influenced by the adjacent amine and carboxyl groups. The β-protons (CH₂) would be significantly shifted downfield compared to native alanine due to the deshielding effect of the electronegative chlorine atom, likely appearing in the range of 3.8-4.2 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals for this compound would include the carboxyl carbon (around 170-175 ppm), the aromatic carbons of the Fmoc group (120-145 ppm), and the carbons of the alanine backbone. steelyardanalytics.com The presence of the electron-withdrawing chlorine atom would cause a notable downfield shift for the β-carbon (Cβ), expected in the 40-50 ppm range, while the α-carbon (Cα) would appear around 50-55 ppm. steelyardanalytics.comlibretexts.org
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Fmoc Aromatic (CH) | 7.30 - 7.90 | 120.0 - 144.0 |
| Fmoc CH | ~4.40 | ~47.0 |
| Fmoc CH₂ | ~4.25 | ~67.0 |
| Alanine α-CH | ~4.50 | ~52.0 |
| Alanine β-CH₂Cl | ~3.90 | ~45.0 |
| Carboxyl (COOH) | - | ~171.0 |
Spectroscopic Monitoring of Fmoc Deprotection (e.g., UV spectroscopy)
The removal of the N-terminal Fmoc protecting group is a critical step in solid-phase peptide synthesis, and its completion must be carefully monitored to ensure high-quality peptide products. UV-Vis spectroscopy provides a convenient and quantitative real-time method for this purpose. thieme-connect.detec5usa.com
The process relies on the strong UV absorbance of a byproduct generated during the deprotection reaction. researchgate.net The Fmoc group is cleaved using a secondary amine base, most commonly a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). tec5usa.com This base-mediated elimination reaction releases dibenzofulvene (DBF), which is subsequently trapped by piperidine to form a dibenzofulvene-piperidine adduct. nih.gov
This adduct possesses a strong chromophore with a distinct UV absorption maximum around 301 nm. nih.govresearchgate.netscielo.org.mxsigmaaldrich.com Automated peptide synthesizers are often equipped with in-line fiber-optic UV detectors that continuously monitor the effluent from the reaction vessel. thieme-connect.de As the piperidine solution flows through the resin, the dibenzofulvene-piperidine adduct is formed and washed away. The detector records an absorbance peak, and the reaction is considered complete when the absorbance returns to the baseline, indicating that no more Fmoc groups are being cleaved. researchgate.net The integrated area of this peak is proportional to the amount of Fmoc group removed, allowing for a quantitative assessment of the preceding coupling step's efficiency. researchgate.net
| Compound | UV Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) in DMF | Role in Monitoring |
|---|---|---|---|
| Fmoc Group (attached) | ~265 nm, ~290 nm | - | Starting material chromophore |
| Dibenzofulvene-piperidine adduct | ~301 nm nih.govscielo.org.mxsemanticscholar.org | ~7800 - 8500 M⁻¹cm⁻¹ scielo.org.mxsemanticscholar.org | Key indicator species for quantitative monitoring |
Future Research Directions and Translational Potential
Development of Novel Synthetic Strategies for Enhanced Efficiency and Stereoselectivity
The advancement of peptide-based therapeutics and chemical probes is intrinsically linked to the availability of high-purity, stereochemically defined building blocks. Future research will prioritize the development of novel synthetic routes for Fmoc-beta-chloro-L-alanine that enhance both reaction efficiency and stereoselectivity. Current multistep syntheses of specialized amino acids can be complex and may result in suboptimal yields or enantiomeric purity.
Future strategies may draw inspiration from recent progress in asymmetric synthesis, such as the use of chiral phase-transfer catalysts or chiral auxiliaries to control stereochemistry during C-C bond formation. researchgate.net For instance, methods developed for the scalable, stereoselective synthesis of other non-canonical amino acids, like α-arylated alanines, could be adapted. nih.govresearchgate.net These approaches often start from simple, commercially available precursors like L-alanine and employ carefully designed reaction cascades to build the desired stereocenter with high fidelity. nih.govresearchgate.net The goal is to create more direct, practical, and scalable methods that avoid the need for difficult purifications and provide access to enantiomerically pure this compound for direct use in solid-phase peptide synthesis (SPPS). nih.gov
Exploration of New Reactive Intermediates for Advanced Peptide and Protein Modifications
A key feature of this compound is its capacity to serve as a precursor to reactive intermediates within a peptide sequence. The chlorine atom on the β-carbon is a labile leaving group, making the compound susceptible to nucleophilic substitution or elimination reactions depending on the conditions. iris-biotech.de This enhanced reactivity is a significant advantage for creating complex peptide structures. chemimpex.comscbt.com
One of the most promising applications is the in-situ generation of dehydroalanine (B155165) (Dha) residues through a base-induced elimination of HCl. iris-biotech.de Dehydroalanine is a valuable Michael acceptor, enabling a range of subsequent modifications, including:
Peptide Cyclization: The reactive Dha residue can react with a nucleophilic side chain (e.g., cysteine, lysine) elsewhere in the peptide to form a stable cyclic structure. iris-biotech.de This is a powerful strategy for creating conformationally constrained peptides with enhanced biological activity and stability. nih.gov
Thiol Addition: The Michael addition of cysteine thiols to dehydroalanine is a cornerstone of forming lantibiotics and other thioether-bridged peptides.
Introduction of Non-Proteinogenic Side Chains: A wide variety of nucleophiles can be added to the dehydroalanine intermediate to introduce novel chemical functionalities into the peptide backbone.
Future research will focus on fine-tuning the reaction conditions to control the transformation of the β-chloroalanine residue, allowing for its selective conversion into different reactive species for tailored peptide and protein engineering.
Expansion of Bioconjugation Applications in Chemical Biology and Diagnostics
Bioconjugation, the covalent linking of two biomolecules or of a biomolecule and a synthetic molecule, is a fundamental tool in chemical biology, drug development, and diagnostics. chemimpex.comrsc.org this compound is a valuable reagent in this field because its reactive side chain can be used to attach peptides to other molecules or surfaces. chemimpex.com
Once incorporated into a peptide, the β-chloroalanine residue (or its dehydroalanine derivative) can serve as a chemical handle for site-specific conjugation. This allows for the precise attachment of:
Reporter Molecules: Fluorophores, biotin, or other tags can be conjugated for use in diagnostic assays or to study protein interactions. chemimpex.com
Therapeutic Payloads: Cytotoxic drugs can be attached to cell-penetrating or tumor-targeting peptides, a key strategy in developing antibody-drug conjugates (ADCs) and other targeted therapies.
Polymers: Conjugation to polymers like polyethylene (B3416737) glycol (PEG) can improve the pharmacokinetic properties of peptide drugs.
Solid Supports: Peptides can be immobilized on surfaces for use in microarrays or diagnostic devices. chemimpex.comrsc.org
Future work will aim to expand the toolkit of reactions involving the β-chloroalanine residue to achieve highly specific and efficient conjugations under biocompatible conditions, furthering its role in creating sophisticated diagnostic and therapeutic agents. rsc.org
| Application Area | Conjugation Partner | Purpose | Relevant Finding |
|---|---|---|---|
| Diagnostics | Fluorophores, Enzymes | Creation of labeled probes for immunoassays and imaging. | Fmoc-b-chloro-L-alanine is used in bioconjugation processes essential in diagnostics. chemimpex.com |
| Therapeutics | Small Molecule Drugs, Toxins | Development of targeted peptide-drug conjugates. | The compound is valuable in designing peptide-based drugs for specific biological pathways. chemimpex.com |
| Chemical Biology | Biotin, Photo-crosslinkers | Studying protein-protein interactions and cellular functions. | This chemical aids in studying protein interactions and functions. chemimpex.com |
| Biomaterials | Solid Surfaces, Hydrogels | Immobilization of peptides to create functionalized materials. | Enables the attachment of biomolecules to surfaces. chemimpex.com |
Design of Next-Generation Peptide-Based Biologics and Biochemical Probes
The ability to introduce unique chemical functionality and conformational constraints makes this compound a powerful tool for designing advanced peptide-based biologics and probes. chemimpex.combiocompare.com By serving as a latent reactive site, it facilitates the creation of peptidomimetics with improved drug-like properties. nih.gov
Peptide-Based Biologics: Linear peptides often suffer from poor stability in vivo due to degradation by proteases. Cyclization, enabled by the reactivity of the β-chloroalanine residue, is a well-established strategy to increase resistance to enzymatic degradation and improve target affinity and selectivity. iris-biotech.denih.gov This allows for the development of more potent and durable peptide therapeutics.
Biochemical Probes: The site-specific modification capabilities offered by this amino acid are ideal for creating sophisticated biochemical probes for proteomics and functional studies. biocompare.com For example, incorporating photo-reactive groups or spin labels via the β-chloroalanine handle can help map protein interactions or study conformational changes in enzymes, similar to how other noncanonical amino acids are used as probes for NMR or EPR spectroscopy. acs.org
Future research will likely see this compound used to construct complex peptide architectures, including bicyclic peptides and peptide-stapled mimics of protein secondary structures, to target challenging disease pathways like protein-protein interactions. nih.gov
Addressing Scalability and Sustainability in Research-Scale and Industrial Peptide Synthesis
While Fmoc-based solid-phase peptide synthesis (SPPS) is a robust and widely adopted methodology, it faces significant challenges regarding sustainability, particularly on an industrial scale. nih.govresearchgate.net The process is characterized by poor atom economy, as it uses large excesses of expensive Fmoc-protected amino acids and coupling reagents, and generates substantial solvent waste. nih.gov Commonly used solvents like N,N-dimethylformamide (DMF) are facing increasing regulatory restrictions due to their toxicity. unifi.it
Addressing these challenges is a critical future direction for all peptide synthesis, including syntheses involving this compound. Key areas of research include:
Green Solvents: Identifying and validating greener, less hazardous solvents that can effectively replace DMF and other problematic solvents is a high priority. acs.org Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL) have shown promise in SPPS. acs.org The solubility of this compound and other reagents in these alternative solvents will be a key consideration.
Process Optimization: Technologies like microwave-assisted peptide synthesis (MAPS) and flow chemistry are being explored to reduce reaction times, improve energy efficiency, and minimize solvent usage. acs.orgbiomatik.com
Novel Methodologies: In the long term, transitioning to entirely new synthesis platforms with better atom economy and a reduced environmental footprint is an attractive goal. nih.gov This could involve enzymatic peptide ligation or the development of more efficient, recyclable reagents and protecting groups. acs.org
The successful industrial translation of peptides containing specialized residues like this compound will depend on developing manufacturing processes that are not only efficient and scalable but also environmentally sustainable.
| Conventional Method/Reagent | Green Alternative | Advantage | Reference |
|---|---|---|---|
| DMF (Solvent) | 2-MeTHF, γ-Valerolactone, N-Butyl-2-pyrrolidone (NBP) | Reduced toxicity and environmental impact. | acs.org |
| Room Temperature/Conventional Heating | Microwave Irradiation | Drastically reduced reaction times (hours to minutes). | biomatik.com |
| Batch Synthesis | Flow Chemistry | Improved heat transfer, reduced energy usage, and faster reactions. | acs.org |
| Excess Reagents (Poor Atom Economy) | Enzymatic Peptide Ligation, Optimized Stoichiometry | Higher atom economy, reduced waste. | acs.org |
Q & A
Q. What advanced analytical techniques detect trace impurities in Fmoc-β-chloro-L-alanine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
